
2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide” is an organic compound with the molecular formula C17H16ClIN2O2 . It belongs to the class of compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds have been synthesized through various methods . For instance, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, a related compound, is used as a reagent in the synthesis of Empagliflozin .Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 442.679 Da and the monoisotopic mass is 441.994476 Da .Scientific Research Applications
Radiolabelling and Imaging
Research has shown the potential of benzamide analogues for radiolabelling, which can be utilized in nuclear medicine and biology. For instance, an analogue of benzamide, specifically designed for radiolabelling with Na123I and Na125I, demonstrated successful optimization using the Cu(I)-added exchange labelling reaction. This finding suggests the possibility of using similar compounds, including 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide, in the development of radiotracers for diagnostic imaging (Tsopelas, 1999).
Antipathogenic Activity
Thiourea derivatives, which include various benzamide analogues, have shown significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This indicates that compounds like this compound could be explored for their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, benzamide derivatives have been used as monomers for the synthesis of novel polyimides. These polyimides show high thermal stability and solubility in various organic solvents, indicating that similar compounds, including this compound, could be valuable in creating new materials with specific desirable properties (Imai, Maldar, & Kakimoto, 1984).
Antidepressant Synthesis
Research on the synthesis of benzamide derivatives for medical applications, such as the development of antidepressants, has been reported. For example, the synthesis of befol, an antidepressant, involves the use of benzamide intermediates. This highlights the potential of using this compound in the synthesis of novel therapeutic agents (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
properties
IUPAC Name |
2-chloro-5-iodo-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2/c18-16-6-1-12(19)11-15(16)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWPZKWBFVNTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

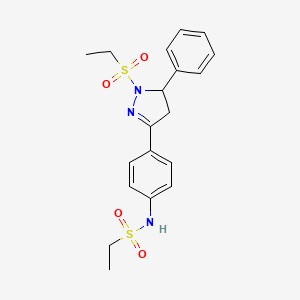
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)
![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)
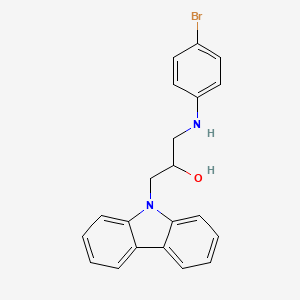
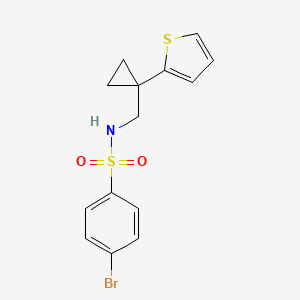

![N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2675663.png)

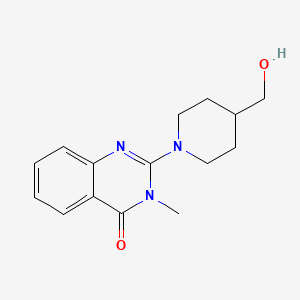
![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2675669.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B2675670.png)
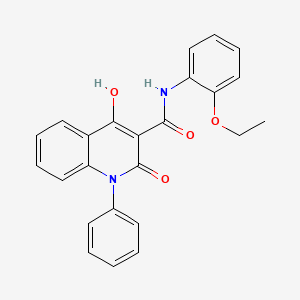
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675675.png)